

Keverprazan: A Novel Potassium-Competitive Acid Blocker for Gastric Acid Suppression

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Compound of Interest		
Compound Name:	Keverprazan	
Cat. No.:	B15591018	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

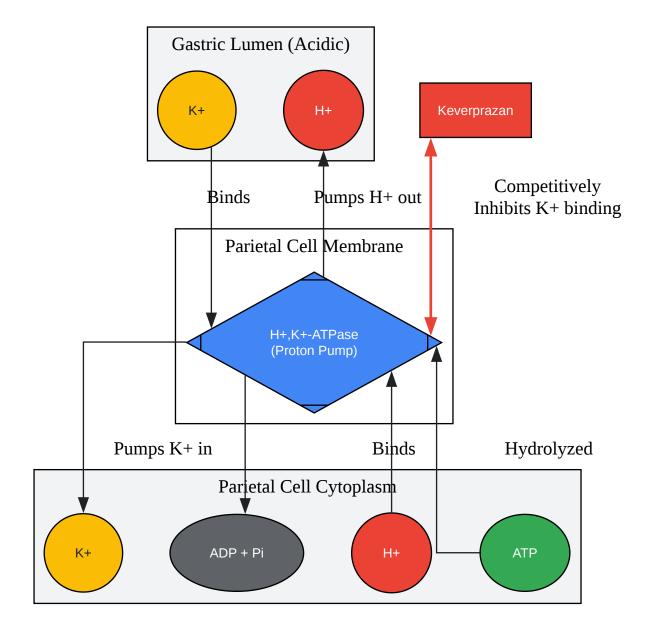
Introduction

Keverprazan is a novel potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach.[1][2] Unlike traditional proton pump inhibitors (PPIs) which require acidic activation and bind irreversibly, **Keverprazan**'s mechanism of action allows for a rapid onset of action and sustained acid suppression, offering a promising alternative for the management of acid-related disorders.[1][3] This document provides a detailed protocol for an in vitro H+,K+-ATPase inhibition assay to evaluate the potency of **Keverprazan** and presents clinical data summarizing its efficacy.

Mechanism of Action

Keverprazan competitively blocks the potassium-binding site of the H+,K+-ATPase enzyme in gastric parietal cells.[1] This inhibition prevents the exchange of intracellular H+ for extracellular K+, thereby halting the secretion of gastric acid.[1] The reversibility of this binding allows for a more controlled and potentially safer modulation of gastric pH compared to the covalent inhibition by PPIs.[1]





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Figure 1: Mechanism of Keverprazan Inhibition

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of **Keverprazan** from clinical studies.

Table 1: Pharmacokinetics of Keverprazan in Healthy Subjects



Parameter	Keverprazan (20 mg)	Keverprazan (40 mg)	Reference
Tmax (median, h)	1.25 - 3.0	1.25 - 3.0	[3]
t1/2 (h) on Day 7	6.23	7.01	[3]
Cmax (ng/mL) on Day	43.1	93.2	[3]

Table 2: Pharmacodynamics of **Keverprazan** in Healthy Subjects (Day 7)

Parameter	Vonoprazan (20 mg)	Keverprazan (20 mg)	Keverprazan (40 mg)	Reference
Intragastric pH > 5 Holding Time Ratio (%)	99.0	97.4	100.0	[3][4]

Table 3: Clinical Efficacy of Keverprazan in Duodenal Ulcer Healing

Treatment Group	Healing Rate at Week 4	Healing Rate at Week 6	Reference
Keverprazan (20 mg)	87.27%	96.36%	[5]
Keverprazan (30 mg)	90.16%	98.36%	[5]
Lansoprazole (30 mg)	79.69%	92.19%	[5]

Experimental Protocol: In Vitro H+,K+-ATPase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of **Keverprazan** on H+,K+-ATPase isolated from gastric microsomes. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.



Materials and Reagents

- H+,K+-ATPase enriched microsomes (prepared from fresh porcine or rabbit gastric mucosa)
- Keverprazan
- · Omeprazole (as a positive control)
- · ATP disodium salt
- Tris-HCl buffer (pH 7.4)
- Magnesium chloride (MgCl2)
- Potassium chloride (KCI)
- Trichloroacetic acid (TCA)
- Ammonium molybdate
- Fiske-Subbarow reagent (or similar phosphate detection reagent)
- · Bovine Serum Albumin (BSA) for protein quantification
- Spectrophotometer

I. Preparation of Gastric H+,K+-ATPase Microsomes

- Obtain fresh gastric mucosa from the fundic region of a porcine or rabbit stomach.
- Homogenize the mucosal scrapings in ice-cold Tris-HCl buffer (200 mM, pH 7.4).
- Centrifuge the homogenate at 5,000 x g for 10 minutes to remove cell debris.
- Collect the supernatant and centrifuge at 20,000 x g for 30 minutes.
- Resuspend the resulting pellet (microsomal fraction) in Tris-HCl buffer.



- Determine the protein concentration of the microsomal preparation using the Bradford assay with BSA as a standard.
- Store the enzyme preparation at -80°C until use.

II. H+,K+-ATPase Inhibition Assay



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Figure 2: H+,K+-ATPase Inhibition Assay Workflow

- Prepare Reagents:
 - Reaction Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 2 mM KCl.
 - ATP Solution: 20 mM ATP in deionized water.
 - Keverprazan Stock Solution: Prepare a stock solution of Keverprazan in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations for the assay.
 - Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).
 - Phosphate Detection Reagent: Prepare according to the manufacturer's instructions (e.g.,
 Fiske-Subbarow reagent).
- Assay Procedure: a. In a microcentrifuge tube, add the following in order:
 - Reaction Buffer
 - Keverprazan solution (or vehicle for control)
 - H+,K+-ATPase microsomal preparation (final protein concentration ~10-20 μ g/well) b.
 Pre-incubate the mixture for 30 minutes at 37°C. c. Initiate the reaction by adding the ATP



solution to a final concentration of 2 mM. d. Incubate for 30 minutes at 37° C. e. Terminate the reaction by adding an equal volume of ice-cold 10% TCA. f. Centrifuge at 2,000 x g for 10 minutes to pellet the precipitated protein. g. Transfer the supernatant to a new tube.

- Phosphate Determination: a. To the supernatant, add the phosphate detection reagent
 according to the chosen method's protocol. b. Allow the color to develop as specified in the
 protocol. c. Measure the absorbance at the appropriate wavelength (e.g., 660 nm for the
 Fiske-Subbarow method) using a spectrophotometer.
- Data Analysis: a. Calculate the amount of inorganic phosphate released using a standard curve prepared with known concentrations of phosphate. b. Calculate the percentage of inhibition for each Keverprazan concentration relative to the control (vehicle-treated) samples. c. Determine the IC50 value of Keverprazan by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Keverprazan is a potent inhibitor of the gastric H+,K+-ATPase, demonstrating significant and sustained suppression of gastric acid. The provided in vitro assay protocol offers a reliable method for evaluating the inhibitory activity of **Keverprazan** and similar P-CABs, which is crucial for preclinical research and drug development in the field of acid-related gastrointestinal disorders.

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